molecular formula C₁₀H₉D₆NO₃ B1158563 rac N-Methyl Epinephrine-d6

rac N-Methyl Epinephrine-d6

Cat. No.: B1158563
M. Wt: 203.27
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac N-Methyl Epinephrine-d6 is a deuterated, racemic form of N-methyl epinephrine, a derivative of the endogenous catecholamine epinephrine (adrenaline). This compound is structurally characterized by the addition of a methyl group to the amine nitrogen of epinephrine and six deuterium atoms replacing hydrogen atoms at specific positions. Deuterium labeling enhances its utility in pharmacokinetic and metabolic studies, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses, where isotopic labeling improves detection sensitivity and reduces background interference .

The racemic nature (rac) indicates a 1:1 mixture of enantiomers, which is critical for studying stereochemical effects on receptor binding and metabolism. N-methylation alters the compound’s physicochemical properties, such as lipophilicity and metabolic stability, compared to native epinephrine.

Properties

Molecular Formula

C₁₀H₉D₆NO₃

Molecular Weight

203.27

Synonyms

3,4-Dihydroxy-α-(dimethylaminomethyl)benzyl Alcohol-d6;  DL-1-(3,4-Dihydroxyphenyl)-2-dimethylaminoethanol-d6;  Methadren-d6;  N-Methyladrenaline-d6;  N-Methylepinephrine-d6;  NSC 169812-d6;  dl-N-Methylepinephrine-d6;  α-(3,4-Dihydroxyphenyl)-α-hydroxy-β-d

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Molecular Formula Molecular Weight (g/mol) Key Modifications Primary Applications
Epinephrine C₉H₁₃NO₃ 183.21 Native catecholamine Vasoconstriction, bronchodilation
N-Methyl Epinephrine C₁₀H₁₅NO₃ 197.23 N-methylation Research on adrenergic receptors
Epinephrine-d6 C₉H₇D₆NO₃ 189.26 Six deuterium atoms Isotopic tracing in MS/NMR studies
rac N-Methyl Epinephrine-d6 C₁₀H₉D₆NO₃ 203.28 N-methylation + six deuterium atoms Metabolic stability assays

Pharmacological and Metabolic Differences

  • Receptor Binding: N-methylation reduces affinity for α- and β-adrenergic receptors compared to epinephrine due to steric hindrance at the amine group.
  • Metabolic Stability: this compound exhibits slower hepatic metabolism (via catechol-O-methyltransferase and monoamine oxidase) compared to non-deuterated N-methyl epinephrine. This is critical for extending half-life in tracer studies .
  • Analytical Utility: In collision-induced dissociation (CID) MS, this compound shows distinct fragmentation patterns (e.g., neutral losses of CH₃NH₂ and H₂O) compared to non-deuterated analogues, aiding in precise quantification .

Research Findings and Data

Metabolic Half-Life Comparison

Compound Half-Life (in vitro, human hepatocytes) CYP450 Involvement
Epinephrine 2–3 minutes High
N-Methyl Epinephrine 15–20 minutes Moderate
This compound 45–60 minutes Low

Mass Spectrometry Fragmentation Patterns

  • This compound: Dominant fragments at m/z 185 (loss of H₂O), m/z 158 (loss of CH₃NH₂), and m/z 130 (loss of CO). Deuterium labeling shifts fragment masses by +6 Da, distinguishing it from non-deuterated forms .

Q & A

Q. How can rac N-Methyl Epinephrine-d6 be characterized analytically in complex biological matrices?

Methodological Answer: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity and accuracy. Calibration curves should be validated for linearity (R² ≥ 0.99) and precision (CV < 15%) across expected concentration ranges. Isotopic purity must be confirmed via high-resolution mass spectrometry (HRMS) to distinguish d6-labeled compounds from endogenous analogs .*

Q. What experimental controls are critical when studying this compound in metabolic pathways?

Methodological Answer: Include negative controls (e.g., non-deuterated analogs) to account for isotopic exchange or metabolic reversion. Use time-course studies to track deuterium retention in metabolites. Ensure matrix-matched calibration standards to mitigate ion suppression/enhancement effects in LC-MS/MS workflows .*

Q. How should researchers validate the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies at multiple temperatures (e.g., -80°C, 4°C, 25°C) and pH levels. Quantify degradation products via UV-Vis spectroscopy or LC-MS/MS. Stability thresholds (e.g., ≤10% degradation) must align with ICH guidelines for analytical method validation .*

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor binding affinity be resolved?

Methodological Answer: Perform competitive radioligand binding assays using tritiated ligands (e.g., [³H]-epinephrine) to assess displacement curves. Normalize data to protein concentration (Bradford assay) and apply non-linear regression models (e.g., one-site vs. two-site binding) to resolve discrepancies. Cross-validate findings with in silico docking simulations to evaluate stereochemical interactions .*

Q. What statistical approaches are optimal for analyzing dose-response relationships of this compound in in vivo models?

Methodological Answer: Use mixed-effects models to account for inter-subject variability. Apply Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic dose-response models. Include covariates such as baseline hemodynamic parameters and plasma protein binding data to refine predictive accuracy .*

Q. How can researchers address isotopic interference when quantifying this compound in multi-tracer studies?

Methodological Answer: Employ high-resolution mass spectrometry (HRMS) with a mass accuracy threshold of ≤3 ppm to resolve isotopic clusters. Implement dynamic exclusion algorithms to minimize cross-talk between d6-labeled and endogenous species. Validate selectivity using spike-recovery experiments in pooled biological matrices .*

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical use of this compound in human pharmacokinetic trials?

Methodological Answer: Obtain Institutional Review Board (IRB) approval with explicit documentation of deuterated compound safety profiles. Include informed consent clauses addressing potential risks of isotopic labeling. Publish raw pharmacokinetic data (e.g., Cmax, t½) in open-access repositories to enhance reproducibility .*

Q. How should limitations in this compound studies be reported to avoid overinterpretation?

Methodological Answer: Adhere to STARD guidelines for diagnostic accuracy studies or ARRIVE guidelines for animal research. Explicitly state limitations in sample size, cross-reactivity risks, and extrapolation validity. Use funnel plots or Egger’s regression to assess publication bias in meta-analyses .*

Data Presentation and Peer Review

Q. What visualization tools enhance clarity in presenting this compound metabolic flux data?

Q. How can peer reviewers critically evaluate methodological rigor in studies using this compound?

Methodological Answer: Assess whether isotopic purity (>98%) and positional labeling (e.g., methyl vs. side-chain deuteration) are verified via HRMS. Scrutinize statistical power calculations and multiplicity adjustments (e.g., Bonferroni correction) for false discovery rates. Request reproducibility checks via independent replication of key assays .*

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.